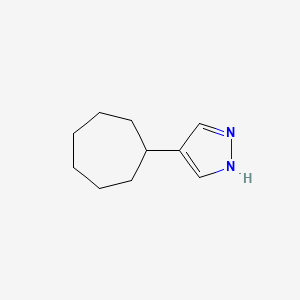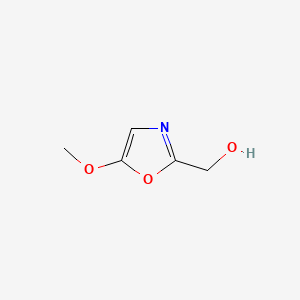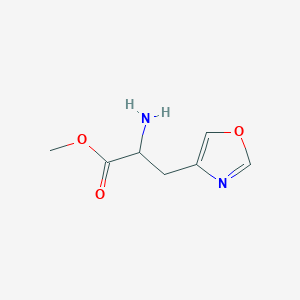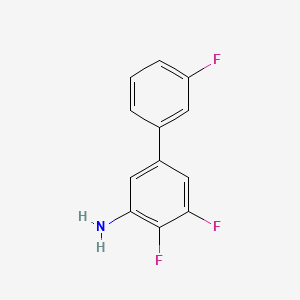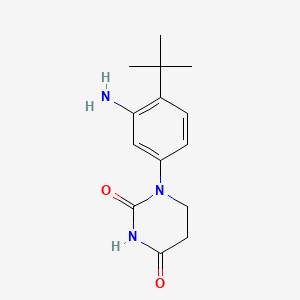
1-(3-Amino-4-tert-butyl-phenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is an organic compound characterized by its unique structure, which includes a diazinane ring and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Diazinane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the tert-Butylphenyl Group: This step often involves Friedel-Crafts alkylation or related methods to attach the tert-butylphenyl group to the diazinane ring.
Industrial Production Methods: In an industrial setting, the production of 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can optimize the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers or nanomaterials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 3-Amino-6-tert-butyl-4-phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-N-(2,3-dimethylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Comparison: 1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific diazinane ring structure and tert-butylphenyl group, which confer distinct chemical and physical properties compared to similar compounds
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(3-amino-4-tert-butylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)10-5-4-9(8-11(10)15)17-7-6-12(18)16-13(17)19/h4-5,8H,6-7,15H2,1-3H3,(H,16,18,19) |
InChI Key |
VYSGXYZFZJGBRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-chloroacetyl)-1,4-diazepan-1-yl]-N-methylacetamide hydrochloride](/img/structure/B13481980.png)
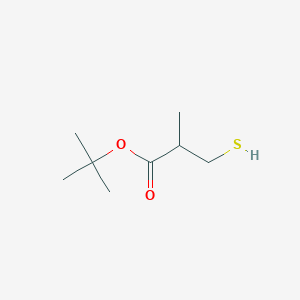
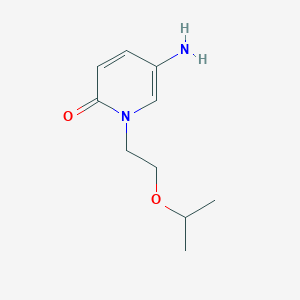
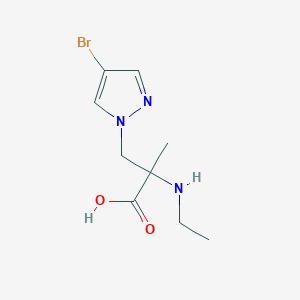
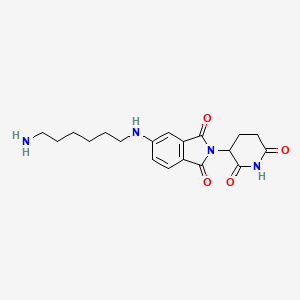
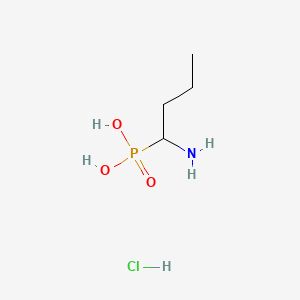
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
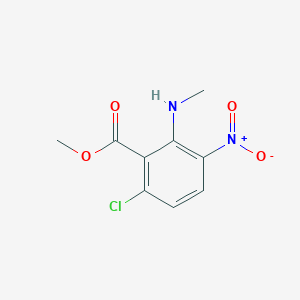
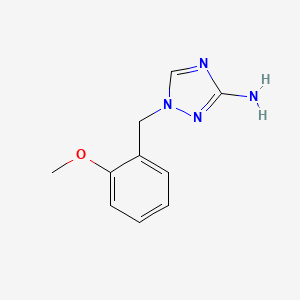
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
